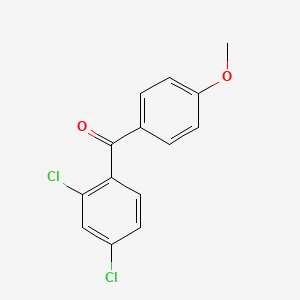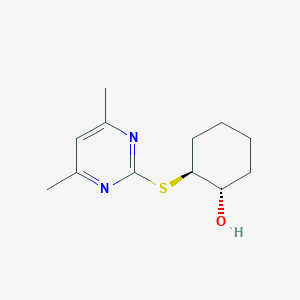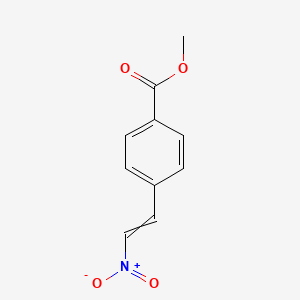
6-Methylsulfonyloxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 6-Methylsulfonyloxindole is C9H9NO3S . It has a molecular weight of 211.24 . The SMILES string representation is CS(=O)(=O)c1ccc2CC(=O)Nc2c1 .Physical And Chemical Properties Analysis
6-Methylsulfonyloxindole is a solid compound . It has a molecular weight of 211.24 . The predicted boiling point is 481.8±45.0 °C , and the predicted density is 1.382±0.06 g/cm3 . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Methyl Methanesulfonate and Lipid Alterations : Methyl methanesulfonate (MMS), a related compound to 6-Methylsulfonyloxindole, has been studied for its impact on lipid stress at the inner nuclear membrane, separate from its DNA-damaging ability. This highlights the broader cellular impacts of such compounds beyond their genotoxic effects (Ovejero, Soulet, & Moriel-Carretero, 2021).
Structural Analysis of Methylsulfonate Compounds : Research on the structure and conformation of methylsulfonate compounds, including 6-methylsulfonate, provides valuable insights into their chemical properties and potential applications in various fields (Irving & Irving, 1987).
Effects on Cellular Processes and Epigenetic Landscape : Studies have examined the effects of dimethyl sulfoxide (DMSO), a compound related to 6-Methylsulfonyloxindole, on human cellular processes and the epigenetic landscape. These findings are crucial for understanding the potential implications of using such compounds in biomedical applications (Verheijen et al., 2019).
Anti-inflammatory Effects : The anti-inflammatory effects of methylsulfonylmethane, another similar compound, on lipopolysaccharide-induced responses in murine macrophages have been studied. This suggests potential therapeutic applications for inflammation-related conditions (Kim et al., 2009).
Biotransformation in Environmental Contexts : The biotransformation of fluorotelomer sulfonates, which are structurally similar to 6-Methylsulfonyloxindole, has been investigated in environmental samples, providing insights into environmental chemistry and pollution control strategies (Yin et al., 2019).
Pharmacological Activities of Isothiocyanate Compounds : Research on the pharmacological activities of various isothiocyanate compounds, including those related to 6-Methylsulfonyloxindole, highlights their potential in medical applications, particularly in cancer therapy (Chen, Huang, Tsai, Liao, & Huang, 2014).
Sensitization of Tumor Cells to Antitumor Agents : The use of 6-(methylsulfinyl)hexyl isothiocyanate for sensitizing tumor cells to antitumor agents in combination therapies shows promise for enhancing the effectiveness of cancer treatments (Yamaguchi et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-methylsulfonyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3S/c1-14(12,13)7-3-2-6-4-9(11)10-8(6)5-7/h2-3,5H,4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQZMOXYEJGJJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(CC(=O)N2)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378527 |
Source


|
| Record name | 6-Methylsulfonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylsulfonyloxindole | |
CAS RN |
850429-63-9 |
Source


|
| Record name | 1,3-Dihydro-6-(methylsulfonyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850429-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylsulfonyloxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30378527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)


